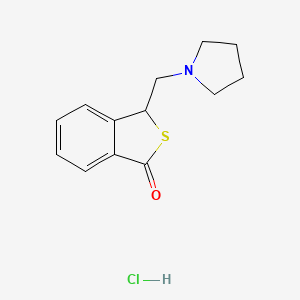
3-(1-Pyrrolidinylmethyl)benzo(c)thiophen-1(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[430]nona-1,3,5-trien-7-one hydrochloride is a complex organic compound featuring a bicyclic structure with a sulfur atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the sulfur atom, and attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[43
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride is unique due to its specific combination of a bicyclic structure with a sulfur atom and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
97873-31-9 |
|---|---|
Molecular Formula |
C13H16ClNOS |
Molecular Weight |
269.79 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c15-13-11-6-2-1-5-10(11)12(16-13)9-14-7-3-4-8-14;/h1-2,5-6,12H,3-4,7-9H2;1H |
InChI Key |
DSJABSPWDPDHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2C3=CC=CC=C3C(=O)S2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















